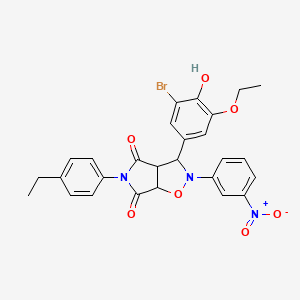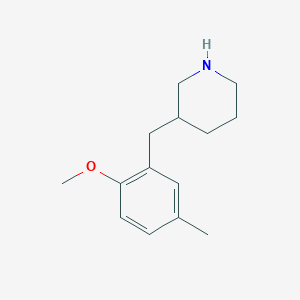![molecular formula C4H4Br4Se B15171680 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene CAS No. 920321-20-6](/img/structure/B15171680.png)
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene is an organoselenium compound characterized by the presence of bromine and selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene typically involves the reaction of 1,2,2-tribromoethane with selenium compounds under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets through redox reactions or by forming covalent bonds. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-2-(2-bromoethoxy)ethane
- 2-Bromo-1,1,2-triphenylethylene
Uniqueness
1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene is unique due to the presence of both bromine and selenium atoms, which impart distinct chemical properties
Properties
CAS No. |
920321-20-6 |
|---|---|
Molecular Formula |
C4H4Br4Se |
Molecular Weight |
450.66 g/mol |
IUPAC Name |
1,1,2-tribromo-2-(2-bromoethenylselanyl)ethane |
InChI |
InChI=1S/C4H4Br4Se/c5-1-2-9-4(8)3(6)7/h1-4H |
InChI Key |
YGSVDHYNQBJUGP-UHFFFAOYSA-N |
Canonical SMILES |
C(=CBr)[Se]C(C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)
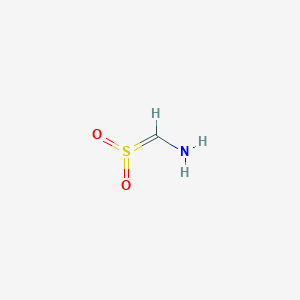
![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2,5-Dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15171643.png)
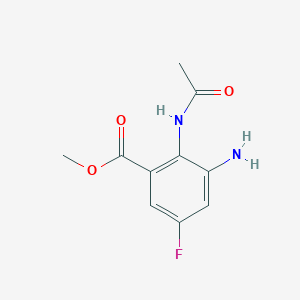
![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)
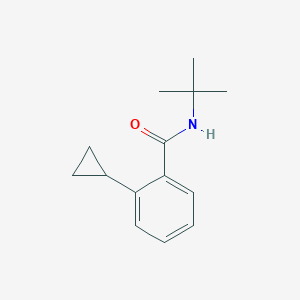
![methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate](/img/structure/B15171664.png)
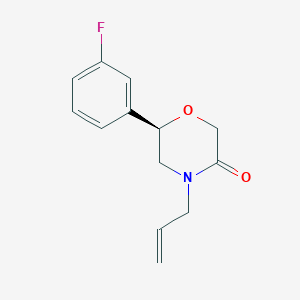
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B15171674.png)
